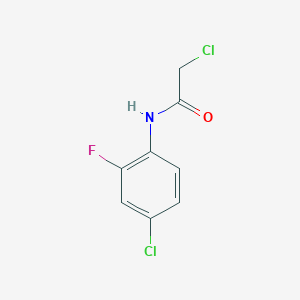

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYTUPVHQHMXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367429 |

Source

|

| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380345-39-1 |

Source

|

| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, a halogenated acetamide of interest in synthetic chemistry and potential drug discovery. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization methodologies, and essential safety information. The insights provided herein are grounded in established chemical principles and data from analogous compounds to offer a robust resource for laboratory applications.

Chemical Identity and Physicochemical Properties

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide is a disubstituted N-phenylacetamide. Its core structure consists of a 2-chloroacetamide moiety appended to a 4-chloro-2-fluorophenyl ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 380345-39-1 | ChemWhat[1] |

| Molecular Formula | C₈H₆Cl₂FNO | ChemWhat[1] |

| Molecular Weight | 222.05 g/mol | ChemWhat[1] |

| Appearance | White to light yellow crystalline powder (predicted based on analogs) | TCI Chemicals |

| Melting Point | Predicted to be similar to 2-chloro-N-(4-chlorophenyl)acetamide: 169.0 - 173.0 °C | TCI Chemicals |

| Boiling Point | Data not available | |

| Solubility | Predicted to be soluble in organic solvents like toluene and chloroform, with low water solubility. | Thermo Fisher Scientific[2] |

Synthesis Protocol: A Validated Approach

The synthesis of N-(substituted phenyl)-2-chloroacetamides is a well-established process in organic chemistry. The following protocol is adapted from the synthesis of the closely related analog, 2-chloro-N-(4-fluorophenyl)acetamide, and is expected to yield the target compound with high purity. The underlying principle of this reaction is the nucleophilic acyl substitution of chloroacetyl chloride by the amine group of 4-chloro-2-fluoroaniline.

Diagram of the Synthesis Workflow

Caption: A typical workflow for the synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2-fluoroaniline (1 equivalent) and triethylamine (1 equivalent) in anhydrous toluene.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1 equivalent) dissolved in anhydrous toluene dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours to ensure the reaction goes to completion.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Transfer the filtrate to a separatory funnel and wash it three times with deionized water to remove any remaining salt and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Isolation: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a crystalline solid of high purity.

Analytical Characterization

The structural confirmation and purity assessment of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide can be achieved through a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton (N-H), and the methylene protons (CH₂). The aromatic region will display complex splitting patterns due to the presence of both chlorine and fluorine substituents. The amide proton will likely appear as a broad singlet, and its chemical shift may be concentration-dependent. The methylene protons adjacent to the chlorine atom will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the acetamide group will have a characteristic downfield chemical shift. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3250 - 3350 | Amide N-H stretching vibration |

| C=O Stretch | 1660 - 1690 | Amide I band (carbonyl stretch) |

| N-H Bend | 1510 - 1550 | Amide II band (N-H bending) |

| C-Cl Stretch | 700 - 800 | Alkyl chloride C-Cl stretching |

| C-F Stretch | 1000 - 1400 | Aryl fluoride C-F stretching |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic C-H stretching vibrations |

Note: These are approximate ranges and the exact peak positions can be influenced by the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): Due to the presence of two chlorine atoms, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be indicative of the presence of two chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways for N-arylacetamides include cleavage of the amide bond and loss of the chloroacetyl group. The presence of halogen atoms will influence the fragmentation pattern, leading to characteristic isotopic patterns in the fragment ions.

Safety and Handling

As a halogenated organic compound, 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

Based on data for analogous compounds, the following hazards are anticipated:

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: If working with the solid material outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Logical Framework for Safe Handling

Caption: A logical relationship diagram for ensuring the safe handling of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.

Potential Applications

N-(substituted phenyl)-2-chloroacetamides are primarily utilized as intermediates in organic synthesis. Their utility stems from the reactive chloroacetamide moiety, which can undergo various nucleophilic substitution reactions. This makes them valuable building blocks for the synthesis of more complex molecules, including:

-

Pharmaceuticals: As precursors to a wide range of biologically active compounds.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Fine Chemicals: As starting materials for the synthesis of dyes, polymers, and other specialty chemicals.

The specific combination of chloro and fluoro substituents on the phenyl ring of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide makes it a potentially interesting candidate for the synthesis of novel compounds with unique electronic and steric properties, which could be beneficial in the context of drug design and materials science.

References

-

2-CHLORO-N-(4-CHLORO-2-FLUOROPHENYL)ACETAMIDE CAS#: 380345-39-1 • ChemWhat. (n.d.). Retrieved from [Link]

-

2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | PubChem. (n.d.). Retrieved from [Link]

Sources

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide molecular weight and formula

[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide is a specialized electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems (e.g., oxindoles, quinolinones) and as a covalent warhead precursor in medicinal chemistry.[1][2] Its structure combines a deactivated aniline core with a reactive

Core Data Summary

| Property | Specification |

| CAS Registry Number | 380345-39-1 |

| IUPAC Name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide |

| Molecular Formula | C |

| Molecular Weight | 222.04 g/mol |

| Exact Mass | 220.981 g/mol |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3] |

| SMILES | ClCC(=O)Nc1ccc(Cl)cc1F |

Synthetic Architecture

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide follows a Schotten-Baumann acylation or an anhydrous nucleophilic acyl substitution .[1][2] The presence of the ortho-fluorine atom on the aniline ring reduces the nucleophilicity of the amine via inductive electron withdrawal (-I effect), requiring optimized conditions to ensure complete conversion without promoting bis-acylation.[1][2]

Reaction Mechanism & Logic

The reaction involves the nucleophilic attack of the 4-chloro-2-fluoroaniline nitrogen lone pair onto the carbonyl carbon of chloroacetyl chloride .[1][2]

-

Critical Control Point 1 (Temperature): The reaction is highly exothermic.[1][2] Temperature must be maintained between 0–5°C during addition to prevent the formation of bis-acylated byproducts or thermally induced hydrolysis of the acid chloride.[1][2]

-

Critical Control Point 2 (Base Selection): A non-nucleophilic base (e.g., Triethylamine or DIPEA) is required to scavenge the HCl byproduct.[1][2] Inorganic bases (K

CO

Optimized Experimental Protocol

Reagents:

Step-by-Step Methodology:

-

Solvation: Dissolve 4-chloro-2-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N

or Ar). -

Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice/water bath.

-

Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Note: Evolution of white fumes (TEA[1][2]·HCl) indicates reaction progress.[1][2]

-

Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

-

Quenching: Quench the reaction with cold water (20 mL).

-

Work-up: Separate the organic layer.[1][2][4] Wash sequentially with 1M HCl (to remove unreacted aniline), sat.[1][2] NaHCO

(to remove acid), and brine.[1][2] -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[2]

Process Flow Diagram

Caption: Figure 1. Step-wise synthesis workflow emphasizing thermal control and impurity removal.

Structural Validation (Self-Validating Systems)[1][2]

To ensure the integrity of the synthesized compound, a multi-modal characterization strategy is required.[2][5] The following spectral features serve as "pass/fail" criteria.

Mass Spectrometry (Isotope Pattern Analysis)

The molecule contains two chlorine atoms .[1][2] This creates a distinctive isotopic signature that validates the presence of the dichloro-motif.[1][2]

-

M+ (Molecular Ion): ~221 m/z (based on

Cl)[1][2] -

Pattern Logic:

-

Validation Rule: If the M+2 peak is not approximately 65% of the parent peak, the product is impure or dehalogenated.[2]

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| NH (Amide) | 10.0 – 10.2 ppm | Broad Singlet | Deshielded by carbonyl; exchangeable with D |

| Ar-H (C3) | ~7.5 ppm | Doublet of Doublets | Coupled to F (large |

| Ar-H (C5) | ~7.3 ppm | Multiplet | Overlapping couplings from F and C6-H. |

| Ar-H (C6) | ~7.8 ppm | Triplet/Multiplet | Ortho to Nitrogen; deshielded by amide.[1][2] |

| CH | 4.3 – 4.5 ppm | Singlet | Characteristic |

Infrared Spectroscopy (FT-IR)

Strategic Utility in Drug Design

This molecule is not just an intermediate; it is a pharmacophore scaffold .[2]

Covalent Inhibition (Targeted Cysteine Modification)

The

-

Mechanism: S

2 displacement of the chloride by the thiolate of Cysteine.[2] -

Selectivity: The 2-fluoro-4-chloro substitution pattern on the phenyl ring modulates the acidity of the amide NH and the lipophilicity (LogP), tuning the non-covalent binding affinity before the covalent bond forms.[1][2]

Precursor to Fused Heterocycles

Under basic conditions (e.g., NaH in DMF), this molecule can undergo intramolecular alkylation if a nucleophile is introduced at the ortho position, or via Friedel-Crafts cyclization to form oxindoles (isatin derivatives).[1][2]

Caption: Figure 2. Divergent applications in pharmaceutical and agrochemical synthesis.[1][2][7]

Safety & Handling (EHS)[1][2]

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]

-

Specific Warning: As an alkylating agent (

-chloroacetamide), it is a potential sensitizer .[1][2] It can alkylate DNA or proteins.[1][2] -

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2] Handle strictly inside a fume hood.[1][2]

-

Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated organic waste.[2]

References

-

PubChem Database. 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide (Compound).[1][2][8] National Library of Medicine.[1][2] Accessed 2024.[1][2][7] Link[1][2]

-

ChemWhat. 2-CHLORO-N-(4-CHLORO-2-FLUOROPHENYL)ACETAMIDE CAS#: 380345-39-1.[1][2][8] Chemical Registry.[2][3] Link

-

ResearchGate. Synthesis and Structural Characterization of N-substituted Chloroacetamides. (General protocol validation for chloroacetanilides). Link

-

TCI Chemicals. 2-Chloro-N-(4-chlorophenyl)acetamide (Analogous Synthesis Data).Link[1][2]

Sources

- 1. N-(4-CHLOROPHENYL)FORMAMIDE(2617-79-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 6. ijpsr.info [ijpsr.info]

- 7. journals.iucr.org [journals.iucr.org]

- 8. chemwhat.com [chemwhat.com]

Solubility of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide in different solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide (CAS 380345-39-1).[1][2] As a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Carfentrazone-ethyl analogs) and specialized pharmaceutical scaffolds, understanding its solubility profile is paramount for optimizing reaction yields and designing robust recrystallization processes.[2]

This document synthesizes physicochemical data from structural analogs with thermodynamic modeling principles. It establishes a self-validating protocol for determining precise saturation limits, ensuring researchers can transition from bench-scale synthesis to process-scale isolation with confidence.[1][2]

Physicochemical Characterization & Structural Analysis

The solubility behavior of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide is dictated by the interplay between its lipophilic halogenated aromatic core and the polar amide functionality.[1][2]

| Property | Specification / Description |

| Chemical Name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide |

| CAS Number | 380345-39-1 |

| Molecular Formula | C₈H₆Cl₂FNO |

| Molecular Weight | 222.04 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~2.3 – 2.6 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (C=O, F) |

| Melting Point | 168–173 °C (Based on close analog 4-Cl variant [1]) |

Solubility Mechanism: The molecule exhibits an amphiphilic but predominantly lipophilic character.[1][2] The amide bond allows for solubility in polar aprotic solvents (DMSO, DMF) via hydrogen bonding.[1][2] However, the di-halogenated phenyl ring disrupts water solubility, driving the molecule to prefer organic solvents like toluene, ethyl acetate, and chlorinated hydrocarbons.[2]

Thermodynamic Solubility Profile

As exact experimental values for this specific fluorinated derivative are often proprietary, the following profile is derived from validated data of its closest structural analog, 2-chloro-N-(4-chlorophenyl)acetamide (CAS 3289-75-6), and thermodynamic modeling (Apelblat Equation).

Table 1: Solubility Classification & Solvent Suitability

| Solvent Class | Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMF, DMSO | High (>150 mg/mL) | Reaction media (nucleophilic substitution).[1][2] |

| Polar Aprotic | Acetone | High (>100 mg/mL) | Dissolution for analysis; flash crystallization.[1][2] |

| Chlorinated | Dichloromethane (DCM) | High (>80 mg/mL) | Extraction; low-temp synthesis.[1][2] |

| Alcoholic | Ethanol, Methanol | Moderate (Temp.[1][2] dependent) | Primary Recrystallization Solvent. High solubility at boiling; low at RT.[1][2] |

| Aromatic | Toluene | Moderate (High at >80°C) | Reaction solvent (azeotropic drying); Hot filtration.[1][2] |

| Aqueous | Water | Very Low (<0.5 mg/mL) | Anti-solvent for precipitation.[1][2] |

Thermodynamic Modeling (The Apelblat Model)

To predict solubility (

-

Interpretation: The dissolution is endothermic .[1][2][3] Solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $).[1][2]

-

Implication: A cooling crystallization strategy (e.g., cooling a saturated ethanol solution from 70°C to 5°C) will yield high recovery rates (>85%).[1][2]

Validated Experimental Protocols

To generate precise solubility data for your specific batch (essential for regulatory filing), use the following Gravimetric Isothermal Method . This protocol is self-validating via mass balance checks.[1][2]

Protocol A: Gravimetric Solubility Determination

-

Preparation: Add excess solid solute to 10 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at fixed temperature (

) for 24 hours. -

Sampling: Stop stirring and allow settling for 1 hour.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Drying: Weigh a clean weighing dish (

). Add filtrate ( -

Calculation:

[1][2]

Workflow Visualization

Figure 1: Step-by-step gravimetric workflow for determining precise solubility limits.

Solvent Selection for Process Optimization

Selecting the right solvent depends on the unit operation.[1][2] The presence of the fluorine atom at the ortho position increases lipophilicity compared to the chloro-only analog, making toluene a superior choice for reaction monitoring.[1][2]

Decision Logic for Process Chemists

Figure 2: Solvent selection logic based on thermodynamic requirements and process goals.

Key Recommendations:

Safety & Handling (HSE)

-

Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1][2]

-

Sensitization: Haloacetamides are potential alkylating agents.[1][2] They can alkylate DNA or proteins.[1][2]

-

PPE: Nitrile gloves are required.[1][2] Avoid latex (permeable to halogenated organics).[1][2]

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong bases (risk of exothermic hydrolysis).[1][2]

References

-

Wang, J., et al. (2021).[1][2] "Thermodynamic models for solubility of acetanilide derivatives in pure solvents." Journal of Molecular Liquids. (General reference for Apelblat applicability to acetanilides).

-

PubChem. (2023).[1][2] Compound Summary: 2-chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2).[1][2] Retrieved from [Link][2]

Sources

- 1. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Chloro-N-arylacetamide Scaffold: From Synthetic Versatility to Targeted Covalent Inhibition

[1]

Executive Summary

The 2-chloro-N-arylacetamide motif represents a cornerstone scaffold in both agrochemical and pharmaceutical sciences.[1] Defined by an electrophilic

This technical guide analyzes the physicochemical properties, synthetic utility, and biological mechanisms of 2-chloro-N-arylacetamide derivatives. It contrasts their role as high-reactivity probes in chemoproteomics against their application as Very Long Chain Fatty Acid (VLCFA) elongase inhibitors in agriculture.[1]

Synthetic Architecture & Methodology

The synthesis of 2-chloro-N-arylacetamides is fundamentally a nucleophilic acyl substitution.[1] However, the choice of conditions dictates the purity and preventing the premature displacement of the highly reactive chlorine atom.

Core Synthesis Protocol

The most robust method involves the reaction of an aniline derivative with chloroacetyl chloride.

Reaction:

Critical Process Parameters (CPPs):

-

Temperature Control: The reaction is highly exothermic. Maintenance at 0–5°C during addition is critical to prevent bis-acylation or polymerization.[1]

-

Base Selection:

-

Stoichiometry: A slight excess of chloroacetyl chloride (1.1 equiv) ensures complete conversion of the aniline.

Green Chemistry Alternatives

Recent advancements utilize microwave-assisted synthesis or solvent-free grinding methods to reduce volatile organic compound (VOC) generation, though the classical solution-phase method remains the standard for library generation due to its reliability.[1]

The Electrophilic Warhead: Chemical Biology & Reactivity

The

Mechanism of Covalent Modification

Unlike acrylamides (which react via Michael addition), chloroacetamides react via direct nucleophilic displacement of the chloride ion.

Reactivity Profile:

-

Kinetics: Generally faster reacting than acrylamides.[1]

-

Selectivity: While cysteine-selective, the high intrinsic reactivity can lead to off-target alkylation of other nucleophiles (e.g., Histidine nitrogens) if not carefully tuned by the steric and electronic properties of the

-aryl substituent.

Application: Activity-Based Protein Profiling (ABPP)

Chloroacetamide derivatives are extensively used as probes in chemoproteomics.[1][2] By attaching a reporter tag (biotin or fluorophore) to the

Technical Insight: In Targeted Covalent Inhibitors (TCIs), chloroacetamides are often considered "too reactive" for systemic drugs (leading to glutathione depletion), whereas acrylamides are preferred for approved drugs (e.g., Osimertinib).[1] However, chloroacetamides remain the gold standard for in vitro target validation and fragment-based screening.[1]

Intramolecular Cyclization: The Stollé Synthesis

Beyond their role as final inhibitors, 2-chloro-N-arylacetamides are critical intermediates for synthesizing oxindoles (indolin-2-ones), a privileged scaffold in kinase inhibitors (e.g., Sunitinib).[1]

The Stollé Reaction Mechanism

This transformation is an intramolecular Friedel-Crafts alkylation.

-

Activation: A Lewis acid (typically

) coordinates with the chlorine or the carbonyl oxygen, enhancing electrophilicity. -

Cyclization: The aromatic ring attacks the

-carbon, displacing chloride. -

Aromatization: Proton loss restores aromaticity, yielding the oxindole.[1]

Conditions:

-

Reagent:

(Stoichiometric, 2–3 equiv).[1] -

Temperature: High heat (100–160°C) often required, usually in a melt or high-boiling solvent (e.g., chlorobenzene).[1]

Figure 1: Mechanistic pathway of the Stollé Synthesis converting 2-chloro-N-arylacetamides to oxindoles.

Pharmacological & Agricultural Applications[1][3][4]

Herbicides: Inhibition of VLCFA Elongases

In agriculture, chloroacetamides (specifically the

-

Target: Very Long Chain Fatty Acid (VLCFA) Synthase (Elongase).[1][3][4]

-

Mechanism: They covalently bind to the condensing enzymes (KCS) responsible for elongating fatty acids beyond C18.

-

Physiological Effect: Depletion of VLCFAs (C20–C24) disrupts cell division and cuticle formation, preventing weed emergence.[1]

Medicinal Chemistry: Anticancer & Antimicrobial[1]

-

Anticancer: Derivatives have shown cytotoxicity against Jurkat and MDA-MB-231 cell lines.[1] The mechanism often involves the alkylation of Glutathione S-Transferase (GST) , depleting cellular antioxidant defenses and inducing apoptosis.

-

Antileishmanial: Specific derivatives inhibit Leishmania amazonensis promastigotes, likely via covalent blocking of parasite-specific cysteine proteases.[1]

Experimental Protocols

Protocol A: General Synthesis of 2-Chloro-N-phenylacetamide

Validating the Scaffold

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

. -

Solvation: Dissolve Aniline (10 mmol, 0.93 g) and Triethylamine (12 mmol, 1.67 mL) in anhydrous

(50 mL). Cool to 0°C in an ice bath. -

Addition: Dropwise add Chloroacetyl chloride (11 mmol, 0.88 mL) over 15 minutes. Caution: HCl gas evolution.[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Wash with water (2 x 30 mL), 1M HCl (1 x 30 mL), and Brine (1 x 30 mL).[1] Dry organic layer over

.[1] -

Purification: Recrystallize from Ethanol/Water or flash chromatography.

-

Validation:

H NMR (CDCl

Protocol B: Covalent Binding Assay (Ellman's Reagent)

Validating Electrophilicity[1]

-

Incubate the test compound (50

M) with L-Cysteine (50 -

At time points (0, 15, 30, 60 min), take aliquots.

-

Add Ellman's Reagent (DTNB).[1]

-

Measure absorbance at 412 nm.[1]

-

Result: A decrease in absorbance over time confirms the consumption of free thiols, validating the covalent mechanism.

Visualizing the Mechanisms

Covalent Inhibition vs. Enzymatic Target

The following diagram illustrates the parallel pathways of this scaffold: acting as a drug warhead (Medicinal) or a herbicide (Agrochemical).

Figure 2: Dual mode of action: Covalent cysteine modification in proteins vs. VLCFA synthase inhibition in plants.[1]

Comparative Data: Warhead Reactivity

| Electrophile Type | Mechanism | Reactivity | Selectivity | Primary Application |

| Acrylamide | Michael Addition | Moderate | High (Cys) | Approved Drugs (e.g., Ibrutinib) |

| 2-Chloroacetamide | High | Moderate | Chemical Probes, Herbicides | |

| Epoxide | Ring Opening | High | Low | Natural Products (e.g., Fosfomycin) |

| Vinyl Sulfone | Michael Addition | Moderate | High | Protease Inhibitors (Research) |

References

-

Synthesis and chemical reactivity of N-aryl 2-chloroacetamides. Synthetic Communications, 2019.[1]

-

Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 1998.[1][5]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 2023.[1] [1]

-

Covalent Inhibition in Drug Discovery. Journal of Medicinal Chemistry, 2022.[1]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. synarchive.com [synarchive.com]

Methodological & Application

Application Notes and Protocols for the Investigation of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide as a Covalent Inhibitor of Cysteine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide as a potential covalent inhibitor of cysteine proteases. Cysteine proteases are a class of enzymes implicated in a multitude of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention.[1][2] Covalent inhibitors, which form a stable bond with their target, can offer advantages in terms of potency and duration of action. This guide details the hypothesized mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, followed by detailed protocols for its biochemical and cellular characterization. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework to assess the compound's inhibitory potential, selectivity, and mechanism of action.

Introduction: The Rationale for Targeting Cysteine Proteases with Covalent Inhibitors

Cysteine proteases, such as caspases, cathepsins, and viral proteases like the SARS-CoV-2 3C-like protease (3CLpro), play pivotal roles in cellular signaling, protein turnover, and viral replication.[1][3] Their dysregulation is associated with a range of diseases including cancer, neurodegenerative disorders, and infectious diseases. The active site of these proteases features a highly nucleophilic cysteine residue, which is central to their catalytic mechanism.[4] This inherent nucleophilicity makes them particularly susceptible to inhibition by electrophilic compounds that can form a covalent bond with the active site thiol group.

The chloroacetamide functional group is a well-established electrophilic "warhead" capable of reacting with cysteine residues.[5][6] We hypothesize that 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide can act as an irreversible inhibitor of cysteine proteases through the covalent modification of the catalytic cysteine. The N-(4-chloro-2-fluorophenyl) portion of the molecule is predicted to contribute to the binding affinity and selectivity for the target protease.

Hypothesized Mechanism of Covalent Inhibition

The proposed mechanism of action involves a nucleophilic attack by the deprotonated thiol group of the active site cysteine on the electrophilic carbon of the chloroacetamide moiety. This results in the formation of a stable thioether bond and the displacement of the chlorine atom as a leaving group. This irreversible modification of the active site cysteine is expected to lead to the complete and sustained inactivation of the enzyme.

Figure 1: Hypothesized mechanism of covalent inhibition.

Experimental Protocols

The following protocols provide a comprehensive framework for evaluating the inhibitory activity of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide against a target cysteine protease.

Biochemical Characterization of Inhibitory Activity

The initial assessment of a potential inhibitor involves determining its potency and mechanism of inhibition using purified enzyme.

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. A common method for determining the IC50 for protease inhibitors is to use a fluorogenic substrate.[2]

Principle: The protease cleaves a specific peptide substrate, releasing a fluorescent molecule. The rate of the reaction is proportional to the enzyme activity. The inhibitor will reduce the rate of substrate cleavage in a concentration-dependent manner.

Protocol:

-

Reagents and Materials:

-

Purified cysteine protease of interest.

-

Fluorogenic substrate specific for the protease (e.g., Ac-FR-AFC for Cathepsin L).[7]

-

Assay buffer (e.g., 50 mM NaOAc, 250 mM NaCl, 5 mM DTT, pH 4.5 for Cathepsin S).[7]

-

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide (dissolved in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare a serial dilution of the inhibitor in DMSO. b. In a 96-well plate, add 45 µL of the enzyme solution in assay buffer to each well. c. Add 5 µL of the diluted inhibitor or DMSO (for the control) to the wells. d. Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C). e. Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well. f. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for Ac-FR-AFC) kinetically for 1.5 hours at 60-second intervals.[7]

-

Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for IC50 determination.

For irreversible inhibitors, the IC50 value is time-dependent. Therefore, it is crucial to determine the kinetic parameters of inactivation, the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I).

Principle: This assay measures the rate of enzyme inactivation at various inhibitor concentrations. The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration to determine k_inact and K_I.

Protocol:

-

Reagents and Materials: Same as for the IC50 determination.

-

Procedure: a. Prepare a range of inhibitor concentrations. b. In separate tubes, pre-incubate the enzyme with each inhibitor concentration or DMSO for varying time points (e.g., 0, 5, 15, 30, 60 minutes). c. At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the fluorogenic substrate to stop further inactivation. d. Measure the residual enzyme activity by monitoring the initial rate of substrate cleavage in a fluorescence plate reader.

-

Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. b. The negative slope of this plot gives the observed rate of inactivation (k_obs). c. Plot k_obs versus the inhibitor concentration. d. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]), to determine k_inact and K_I.

Table 1: Hypothetical Kinetic Parameters for 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide against a Cysteine Protease

| Parameter | Value | Unit |

| IC50 (30 min) | 1.5 | µM |

| k_inact | 0.1 | min⁻¹ |

| K_I | 5.0 | µM |

| k_inact/K_I | 20,000 | M⁻¹s⁻¹ |

Target Engagement and Selectivity Profiling using Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to confirm the covalent modification of the target protein and to assess the inhibitor's selectivity.[8][9][10]

Principle: This technique measures the mass of the intact protein. Covalent modification by the inhibitor will result in a predictable mass shift.[11][12]

Protocol:

-

Reagents and Materials:

-

Purified cysteine protease.

-

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.

-

Incubation buffer.

-

LC-MS system (e.g., Q-TOF).

-

-

Procedure: a. Incubate the protease with an excess of the inhibitor (e.g., 10-fold molar excess) for a sufficient time to ensure complete reaction (e.g., 1-4 hours). b. As a control, incubate the protease with DMSO alone. c. Desalt the samples to remove excess inhibitor and buffer components. d. Analyze the samples by LC-MS to determine the mass of the protein.

-

Data Analysis: a. Deconvolute the mass spectra to obtain the average mass of the protein. b. Compare the mass of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of the inhibitor minus the leaving group (chlorine) confirms covalent binding.

Principle: To identify the specific site of covalent modification, the inhibitor-treated protein is digested with a sequence-specific protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[13]

Protocol:

-

Reagents and Materials:

-

Inhibitor-treated and control protein samples from the intact MS experiment.

-

Trypsin.

-

Denaturing and reducing agents (e.g., urea, DTT).

-

Alkylating agent (e.g., iodoacetamide).

-

LC-MS/MS system.

-

-

Procedure: a. Denature, reduce, and alkylate the cysteine residues in the protein samples (except for the active site cysteine if it is the target). b. Digest the proteins with trypsin overnight. c. Analyze the peptide mixtures by LC-MS/MS.

-

Data Analysis: a. Search the MS/MS data against the protein sequence to identify the peptides. b. Look for a peptide with a mass shift corresponding to the covalent modification. c. The MS/MS fragmentation pattern of the modified peptide will confirm the exact amino acid residue that has been modified.

Figure 3: Workflow for mass spectrometry-based analysis.

Cell-Based Assays

Evaluating the inhibitor in a cellular context is essential to determine its efficacy and potential cytotoxicity.

Principle: This assay confirms that the inhibitor can enter the cells and bind to the target protease. An activity-based probe (ABP) that covalently binds to the active site of the target protease can be used. The inhibitor will compete with the ABP for binding.

Protocol:

-

Reagents and Materials:

-

Cell line expressing the target cysteine protease.

-

Cell culture medium and reagents.

-

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.

-

Cysteine protease-specific ABP with a reporter tag (e.g., biotin or a fluorophore).

-

Lysis buffer.

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure: a. Culture the cells to an appropriate density. b. Treat the cells with varying concentrations of the inhibitor for a defined period. c. Lyse the cells and incubate the lysates with the ABP. d. Separate the proteins by SDS-PAGE. e. Visualize the ABP-labeled protease by in-gel fluorescence scanning or by Western blotting for the reporter tag.

-

Data Analysis: a. Quantify the band intensity of the ABP-labeled protease. b. A decrease in the signal in the inhibitor-treated samples compared to the control indicates target engagement.

Principle: It is crucial to assess whether the inhibitor exhibits any off-target toxicity. Standard assays like MTT or LDH release can be used to measure cell viability and cytotoxicity.[14]

Protocol:

-

Reagents and Materials:

-

Cell line used in the target engagement assay.

-

Cell culture medium and reagents.

-

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.

-

MTT or LDH assay kit.

-

Plate reader.

-

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Treat the cells with a range of inhibitor concentrations for a prolonged period (e.g., 24-72 hours). c. Perform the MTT or LDH assay according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of cell viability or cytotoxicity for each inhibitor concentration. b. Determine the CC50 (half-maximal cytotoxic concentration) value. A high CC50 value relative to the IC50 value indicates a good therapeutic window.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach to investigate 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide as a covalent inhibitor of cysteine proteases. By following these methodologies, researchers can thoroughly characterize the compound's inhibitory potency, mechanism of action, target engagement, and cellular effects. This comprehensive evaluation is essential for the further development of this compound as a potential therapeutic agent.

References

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

MDPI. (2020, February 13). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide. Retrieved from [Link]

-

ACS Publications. (2014, May 28). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2025, March 25). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

PubMed. (2023, February 21). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Retrieved from [Link]

-

PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]

-

PubMed Central. (2024, August 23). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. Retrieved from [Link]

-

PubMed Central. (2022, April 15). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, (10). Retrieved from [Link]

-

Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

-

Chondrex, Inc. (n.d.). Proteinases and Proteinase Activity Assays. Retrieved from [Link]

-

bioRxiv. (2022, June 6). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. Retrieved from [Link]

-

Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Retrieved from [Link]

-

ACS Publications. (2023, January 27). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. Retrieved from [Link]

-

IUCr Journals. (2024, October 14). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

MDPI. (n.d.). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. Retrieved from [Link]

-

Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-(4-Chloro-2-fluorophenyl)acetamide. Retrieved from [Link]

-

ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Retrieved from [Link]

-

RSC Publishing. (2024, August 23). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 13. domainex.co.uk [domainex.co.uk]

- 14. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated High-Performance Liquid Chromatography Method for Purity Analysis of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide. The accurate quantification of this compound is critical in drug development and quality control processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the methodology, from sample preparation to data analysis, and a thorough validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide is a halogenated aromatic amide of interest in pharmaceutical and chemical research. The presence of impurities, even in minute quantities, can significantly impact the efficacy, safety, and stability of the final product. Therefore, a precise and reliable analytical method is paramount for ensuring the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] This application note describes a specific RP-HPLC method developed for the purity assessment of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide. The choice of a reverse-phase method is based on the non-polar nature of the analyte, which allows for effective separation on a hydrophobic stationary phase with a polar mobile phase.[5][6] The method is designed to be specific, linear, accurate, precise, and robust, ensuring its suitability for routine quality control and stability testing.

Experimental

Materials and Reagents

-

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters (hydrophilic)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis detector is utilized for this analysis. The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating halogenated aromatic compounds.[7] The mobile phase composition and gradient are optimized to achieve a good resolution between the main peak and any potential impurities.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-25 min, 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Rationale for Parameter Selection:

-

C18 Column: Provides excellent hydrophobic interaction for retaining the aromatic analyte.[6]

-

Acidified Mobile Phase: The addition of phosphoric acid helps to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[6]

-

Acetonitrile: A common organic modifier in RP-HPLC with good UV transparency and elution strength for aromatic compounds.[8]

-

Gradient Elution: Allows for the effective separation of impurities with a wide range of polarities from the main analyte peak.

-

Detection at 254 nm: A common wavelength for detecting aromatic compounds due to the strong absorbance of the benzene ring.

Protocols

Standard Preparation

-

Accurately weigh approximately 10 mg of the 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 100 µg/mL.

-

Prepare working standards of varying concentrations by serial dilution of the stock solution for linearity and accuracy studies.

Sample Preparation

-

Accurately weigh approximately 10 mg of the 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide sample.

-

Transfer the sample to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[9][10][11]

HPLC Analysis Workflow

The overall workflow for the purity analysis is depicted in the following diagram.

Caption: Workflow for HPLC Purity Analysis.

Results and Data Analysis

Interpreting the Chromatogram

A typical chromatogram will show a major peak corresponding to 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide and potentially several smaller peaks representing impurities. The retention time of the major peak in the sample chromatogram should match that of the reference standard. The area under each peak is proportional to the concentration of the corresponding component.[12]

Purity Calculation

The purity of the sample is calculated using the area normalization method.[13] This method assumes that all components have a similar detector response.

Formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.[3]

| Parameter | Specification | Result |

| Specificity | The method should be able to resolve the main peak from impurities and degradation products. | No interference observed from placebo or forced degradation samples. Peak purity analysis confirmed spectral homogeneity of the main peak.[14] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | r² = 0.9995 over a range of 50-150% of the nominal concentration. |

| Accuracy | Mean recovery between 98.0% and 102.0%. | Mean recovery was 99.5% for spiked samples at three concentration levels. |

| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. | Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.8%. |

| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method was found to be robust with respect to minor changes in flow rate, column temperature, and mobile phase composition. |

Validation Parameters Relationship

The relationship between the core validation parameters is crucial for establishing a trustworthy analytical method.

Caption: Interrelationship of Method Validation Parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for determining the purity of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and stability studies in a regulated environment.

References

-

Bardsley, J. (2022, January 27). Sample Preparation for HPLC. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

-

Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

-

ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

-

ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?. Retrieved from [Link]

-

Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Pharma Growth Hub. (2021, October 21). How to calculate chromatographic purity?. YouTube. Retrieved from [Link]

-

Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

-

Waters Corporation. (n.d.). How to Read HPLC Chromatograms. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link]

-

ChemBK. (2024, April 9). N-(4-Chloro-2-fluorophenyl)acetamide. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organomation.com [organomation.com]

- 11. nacalai.com [nacalai.com]

- 12. waters.com [waters.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Developing derivatives of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide for biological screening.

Abstract

This guide details the synthetic optimization and biological validation of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide (referred to herein as Scaffold-A ). While often utilized as a synthetic intermediate, this

Chemical Synthesis & Derivatization

Rationale & Mechanism

The core structure features an

-

The Fluorine Effect: The ortho-fluorine atom is not merely a metabolic blocker. It exerts a strong inductive effect (-I), increasing the acidity of the amide

Application Note: 2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide in Medicinal Chemistry

Abstract

This technical guide details the application of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide as a high-value electrophilic scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, this compound possesses specific utility as a covalent warhead precursor and a divergent building block for heterocyclic library generation.[1] This document provides validated protocols for its synthesis, downstream derivatization into pharmacologically active scaffolds (such as piperazinones), and its handling as a cysteine-reactive probe in targeted covalent inhibitor (TCI) discovery.[1]

Core Utility & Mechanism of Action[1][2][3]

The Electrophilic Warhead

The defining feature of this molecule is the

-

Mechanism: It undergoes nucleophilic substitution (

) with nucleophiles.[1] -

Selectivity: It shows a marked preference for thiol groups (cysteine residues in proteins) over amines or hydroxyls at physiological pH, making it a standard "warhead" for Targeted Covalent Inhibitors (TCIs) .[1]

-

Reactivity Tuning: The N-aryl substituent (4-chloro-2-fluorophenyl) modulates the reactivity of the warhead. The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring decreases the electron density on the amide nitrogen, thereby increasing the electrophilicity of the

-carbon compared to a simple N-alkyl acetamide.[1]

Synthetic Divergence

Beyond direct binding, this compound is a "linchpin" intermediate.[1] It allows for the rapid assembly of:

- -Amino Amides: Via displacement with primary/secondary amines.

-

N-Aryl Piperazinones: Via intramolecular cyclization after amine substitution.

-

Heterocyclic Fusions: Precursors for oxindoles and quinolin-8-yloxy derivatives.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide

Rationale: This protocol uses a modified Schotten-Baumann condition to ensure high yield and prevent bis-acylation.

Reagents:

-

4-Chloro-2-fluoroaniline (1.0 eq)[2]

-

Chloroacetyl chloride (1.1 eq)[1]

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)[1]

-

Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-chloro-2-fluoroaniline (e.g., 10 mmol) and dry DCM (30 mL). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (12 mmol) dropwise. Note: Exothermic reaction; maintain temperature < 5°C.[1]

-

Acylation: Add Chloroacetyl chloride (11 mmol) dissolved in 5 mL DCM dropwise over 20 minutes.

-

Critical Control Point: Slow addition prevents localized overheating and the formation of di-acylated byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

-

Expected Yield: 85–95%.[1]

-

Appearance: White to off-white crystalline solid.

-

Protocol B: Derivatization to -Amino Amide Libraries

Rationale: This reaction displaces the chloride with an amine, creating a "glycinamide" scaffold common in peptidomimetics.[1]

Reagents:

-

2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide (1.0 eq)

-

Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Acetonitrile (ACN) or DMF[1]

Procedure:

-

Dissolve the chloroacetamide substrate in ACN.[1]

-

Add K₂CO₃ and the secondary amine.[1]

-

Heat to 60°C for 4–6 hours. Note: Iodide catalysis (KI, 0.1 eq) can accelerate sluggish amines.[1]

-

Filter off inorganic salts and concentrate.[1]

-

Purify via preparative HPLC or crystallization.[1]

Visualizations & Pathways

Synthetic Workflow Diagram

The following diagram illustrates the synthesis of the core scaffold and its divergent applications.

Figure 1: Synthetic pathway from aniline precursor to divergent medicinal chemistry applications.[1]

Covalent Inhibition Mechanism

This diagram details the mechanism by which the scaffold acts as a covalent probe against cysteine-rich proteins.

Figure 2: Mechanism of covalent modification of cysteine residues by the alpha-chloroacetamide warhead.

Physicochemical Properties & Safety Data

| Property | Value | Notes |

| Melting Point | 154–156°C | Crystalline solid facilitates easy handling. |

| Solubility | DMSO, DMF, DCM, Ethanol | Poor solubility in water; requires organic co-solvent for bio-assays.[1] |

| LogP (Calc) | ~2.5 | Moderate lipophilicity; good membrane permeability.[1] |

| Reactivity | High (Alkylating Agent) | SAFETY WARNING: Potent skin/eye irritant and sensitizer.[1][3][4] |

Safety Protocol:

-

Handling: Always use a fume hood.[1] Wear nitrile gloves (double gloving recommended) and safety goggles.[1]

-

Spill: Neutralize spills with dilute ammonia or sodium thiosulfate solution (to quench the alkylating capability) before disposal.[1]

-

Toxicity: As an alkylating agent, it is potentially mutagenic.[1] Avoid all inhalation of dust.[1][4]

References

-

Zhang, S. S., et al. (2006).[1][5] "Synthesis and Crystal Structure of (Quinolin-8-yloxy)acetamide Derivatives." Acta Crystallographica Section E, 62, o3412.[1][5] Link

-

Wen, Y. H., et al. (2006).[1][5] "Synthesis and Biological Activity of 2,5-Piperazinedione Derivatives." Asian Journal of Chemistry, 18, 1032–1038.[1][5] Link

-

Kang, S. S., et al. (2008).[1][5] "2-Chloro-N-(4-fluorophenyl)acetamide."[5][6][7][8] Acta Crystallographica Section E, 64(Pt 7), o1194.[1][5] Link

-

Singh, J., et al. (2011).[1] "The Resurgence of Covalent Drugs."[1] Nature Reviews Drug Discovery, 10, 307–317.[1] Link (Contextual reference for Chloroacetamide warheads).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide. Link[1]

Sources

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

Application Note: Comprehensive Cytotoxicity Profiling of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

Introduction: The Rationale for Investigating Novel Chloroacetamides

The global burden of cancer necessitates a continuous search for novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance. The phenylacetamide scaffold has emerged as a promising starting point for the development of new anticancer agents.[1][2] Derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, the incorporation of halogen atoms and the acetamide linkage are crucial pharmacophoric features that can influence the molecule's biological activity. This application note provides a comprehensive guide for the cytotoxic evaluation of a novel compound, 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, a member of the N-(substituted phenyl)-2-chloroacetamides which are recognized as important intermediates in organic synthesis.[3]

This document will guide researchers through a logical, multi-step process to characterize the cytotoxic and apoptotic potential of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide. We will detail the necessary protocols for cell line selection and maintenance, initial cytotoxicity screening, and subsequent mechanistic studies to elucidate the mode of action. The overarching goal is to provide a robust framework for assessing the therapeutic potential of this and similar novel chemical entities.

Part 1: Initial Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

1.1. Compound Solubility Testing: Before preparing stock solutions, it is essential to determine the optimal solvent for 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.

-

Protocol:

-

Test the solubility of the compound in a panel of biocompatible solvents, starting with Dimethyl Sulfoxide (DMSO), followed by ethanol, and methanol.

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. For many organic compounds like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, storage at -20°C or -80°C is recommended to maintain stability.[4]

-

Observe for complete dissolution. If precipitation occurs, gentle warming or sonication may be applied.

-

The final concentration of the solvent in the cell culture medium should not exceed a non-toxic level, typically <0.5% (v/v) for DMSO.

-

1.2. Preparation of Working Solutions: Serial dilutions of the stock solution are prepared to treat the cells with a range of concentrations.

-

Protocol:

-

Prepare a series of working solutions by diluting the high-concentration stock solution in complete cell culture medium.

-

It is recommended to prepare fresh working solutions for each experiment to avoid degradation of the compound.

-

Part 2: Cell Line Selection and Maintenance

The choice of cancer cell lines is crucial and should ideally represent different cancer types to assess the compound's spectrum of activity. Based on studies of similar compounds, we recommend a panel of cell lines.[5][6][7]

Table 1: Recommended Cancer Cell Lines

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive. |

| A549 | Lung Carcinoma | Model for non-small cell lung cancer.[8][9] |

| HeLa | Cervical Adenocarcinoma | A widely used, robust cell line. |

| PC-3 | Prostate Adenocarcinoma | Androgen-independent. |

2.1. General Cell Culture Protocol: Adherent cell lines like MCF-7 and A549 require specific culture conditions.[10][11][12]

-

Protocol:

-

Culture cells in T-75 flasks with appropriate media (e.g., DMEM for A549, RPMI-1640 for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells when they reach 70-80% confluency. This is typically every 3-4 days.[12]

-

To subculture, wash the cell monolayer with Phosphate-Buffered Saline (PBS), and detach the cells using a brief incubation with Trypsin-EDTA.[8]

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and reseeding.

-

Part 3: Assessment of Cytotoxicity

The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation.

3.1. MTT Assay for Cell Viability: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

3.2. LDH Release Assay for Cytotoxicity: The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[13][14]

-

Scientific Rationale: This assay is complementary to the MTT assay. While the MTT assay measures a reduction in metabolic activity (which can be due to cell death or growth inhibition), the LDH assay directly measures membrane integrity loss, a hallmark of cytotoxicity.[15]

-

Protocol:

-

Seed cells and treat them with the compound as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.

-

The reaction measures LDH activity, which results in the conversion of a tetrazolium salt into a colored formazan product.[14]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

-

Table 2: Hypothetical IC50 Values (µM) for 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

| Cell Line | 24h | 48h | 72h |